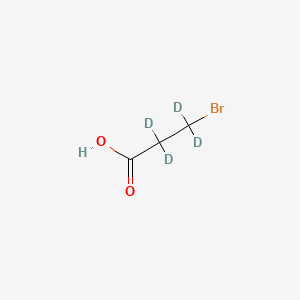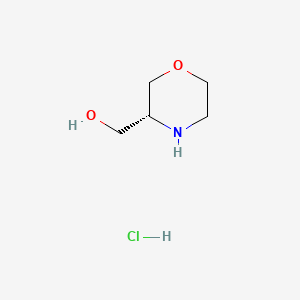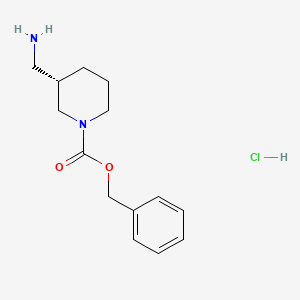
2-(Benzyloxy)-5-chloro-3-fluoropyridine
概要
説明
2-(Benzyloxy)-5-chloro-3-fluoropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the fifth position, and a fluorine atom at the third position of the pyridine ring
科学的研究の応用
2-(Benzyloxy)-5-chloro-3-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-3-fluoropyridine typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-chloro-5-chloro-3-fluoropyridine, undergoes nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The chlorine and fluorine substituents can be reduced under specific conditions to yield the corresponding hydrogenated pyridine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include hydrogenated pyridine derivatives.
- Substitution products vary depending on the substituents introduced.
作用機序
The mechanism of action of 2-(Benzyloxy)-5-chloro-3-fluoropyridine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and fluorine) and the benzyloxy group influences its reactivity in various chemical reactions. These substituents can stabilize or destabilize intermediates, affecting the overall reaction mechanism.
類似化合物との比較
2-(Benzyloxy)pyridine: Lacks the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.
5-Chloro-3-fluoropyridine: Lacks the benzyloxy group, reducing its potential for further functionalization.
2-(Benzyloxy)-5-chloropyridine: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
Uniqueness: 2-(Benzyloxy)-5-chloro-3-fluoropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-chloro-3-fluoro-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGQFIHBZQARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736864 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227622-70-9 | |
| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
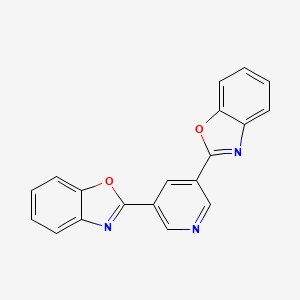
![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

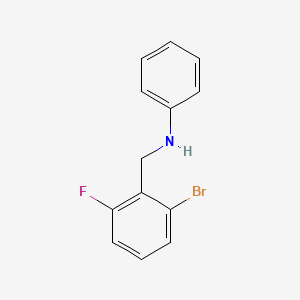
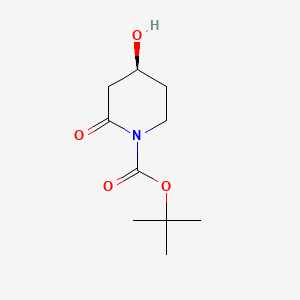


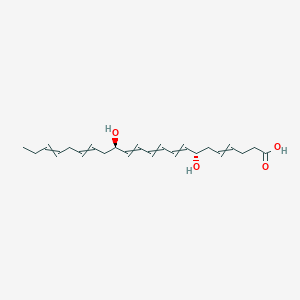

![N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide](/img/structure/B595122.png)
![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)
